molecular formula C5H5BrOS B2510390 3-Bromo-2-methoxythiophene CAS No. 57681-56-8

3-Bromo-2-methoxythiophene

Cat. No.: B2510390
CAS No.: 57681-56-8
M. Wt: 193.06
InChI Key: ROFXCQFBPVZYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxythiophene: is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the third position and a methoxy group at the second position. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methoxythiophene can be synthesized through the bromination of 3-methoxythiophene using N-bromosuccinimide as the brominating agent . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Polymerization: Catalysts such as iron(III) chloride or palladium complexes.

Major Products:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry: 3-Bromo-2-methoxythiophene is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the development of conductive polymers and organic semiconductors .

Biology and Medicine: Thiophene derivatives, including this compound, are investigated for their potential biological activities. They serve as intermediates in the synthesis of pharmaceutical compounds with antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and functional materials. Its unique properties make it suitable for applications in organic electronics and optoelectronic devices .

Comparison with Similar Compounds

  • 2-Iodo-3-methoxythiophene
  • 2-Chloro-3-methoxythiophene
  • 2,5-Dibromo-3-methoxythiophene
  • 3-Methoxythiophene

Comparison: 3-Bromo-2-methoxythiophene is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties. Compared to its analogs, such as 2-iodo-3-methoxythiophene and 2-chloro-3-methoxythiophene, the bromine atom provides a balance between reactivity and stability. The methoxy group enhances solubility and electron-donating capacity, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXCQFBPVZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-56-8
Record name 3-bromo-2-methoxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.